

A Technical Guide to the Spectroscopic Profile of 2,2-Diethoxyacetophenone

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Compound of Interest

Compound Name: 2,2-Diethoxyacetophenone

Cat. No.: B009421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Diethoxyacetophenone** (CAS No: 6175-45-7), a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of **2,2-Diethoxyacetophenone** is $\text{C}_6\text{H}_5\text{COCH}(\text{OCH}_2\text{CH}_3)_2$. The spectroscopic data are pivotal for its structural elucidation and purity assessment. The quantitative data are summarized in the tables below.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data

While a publicly available, fully assigned spectrum with coupling constants is not available, the expected chemical shifts and multiplicities can be predicted based on the molecular structure. The spectrum is typically recorded in deuterated chloroform (CDCl_3).^[1]

Protons (Label)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (Aromatic, ortho)	~8.0-8.2	Multiplet	2H
H-b (Aromatic, meta/para)	~7.3-7.6	Multiplet	3H
H-c (Acetal CH)	~5.1-5.3	Singlet	1H
H-d (Methylene, -OCH ₂ -)	~3.6-3.8	Quartet	4H
H-e (Methyl, -CH ₃)	~1.2-1.4	Triplet	6H

¹³C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a complete, assigned public dataset for the ¹³C NMR spectrum is not readily available.^{[2][3]} The predicted chemical shifts are listed below.

Carbon (Label)	Predicted Chemical Shift (δ , ppm)
C=O (Ketone)	~190-195
C-q (Aromatic, Quaternary)	~135-140
C-a (Aromatic, ortho)	~128-130
C-b (Aromatic, para)	~132-134
C-c (Aromatic, meta)	~128-130
C-d (Acetal CH)	~100-105
C-e (Methylene, -OCH ₂ -)	~60-65
C-f (Methyl, -CH ₃)	~15-20

The IR spectrum reveals the functional groups present in the molecule. The data below represents the characteristic absorption bands expected for **2,2-Diethoxyacetophenone**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3060	Medium	C-H (Aromatic)	Stretching
~2980, ~2870	Medium-Strong	C-H (Aliphatic)	Stretching
~1690	Strong	C=O (Ketone, conjugated)	Stretching
~1600, ~1450	Medium-Weak	C=C (Aromatic)	Stretching
~1100-1050	Strong	C-O (Ether/Acetal)	Stretching
~750, ~690	Strong	C-H (Aromatic)	Out-of-plane Bending

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent	Electronic Transition
~242-250	Not available	Ethanol/Hexane	$\pi \rightarrow \pi$
~325	Not available	Ethanol/Hexane	$n \rightarrow \pi$

The absorption at ~242-250 nm is attributed to the $\pi \rightarrow \pi^*$ transition of the conjugated system involving the benzene ring and the carbonyl group.[4][5] The weaker absorption at ~325 nm is characteristic of the $n \rightarrow \pi^*$ transition of the carbonyl group's non-bonding electrons.[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- **2,2-Diethoxyacetophenone** sample

- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-Diethoxyacetophenone** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Objective: To identify the functional groups present in **2,2-Diethoxyacetophenone**.

Materials and Equipment:

- **2,2-Diethoxyacetophenone** sample (liquid)
- Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the liquid **2,2-Diethoxyacetophenone** sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background correction.
 - Identify and label the major absorption peaks.

Objective: To determine the wavelengths of maximum absorption (λ_{max}) for the electronic transitions in **2,2-Diethoxyacetophenone**.

Materials and Equipment:

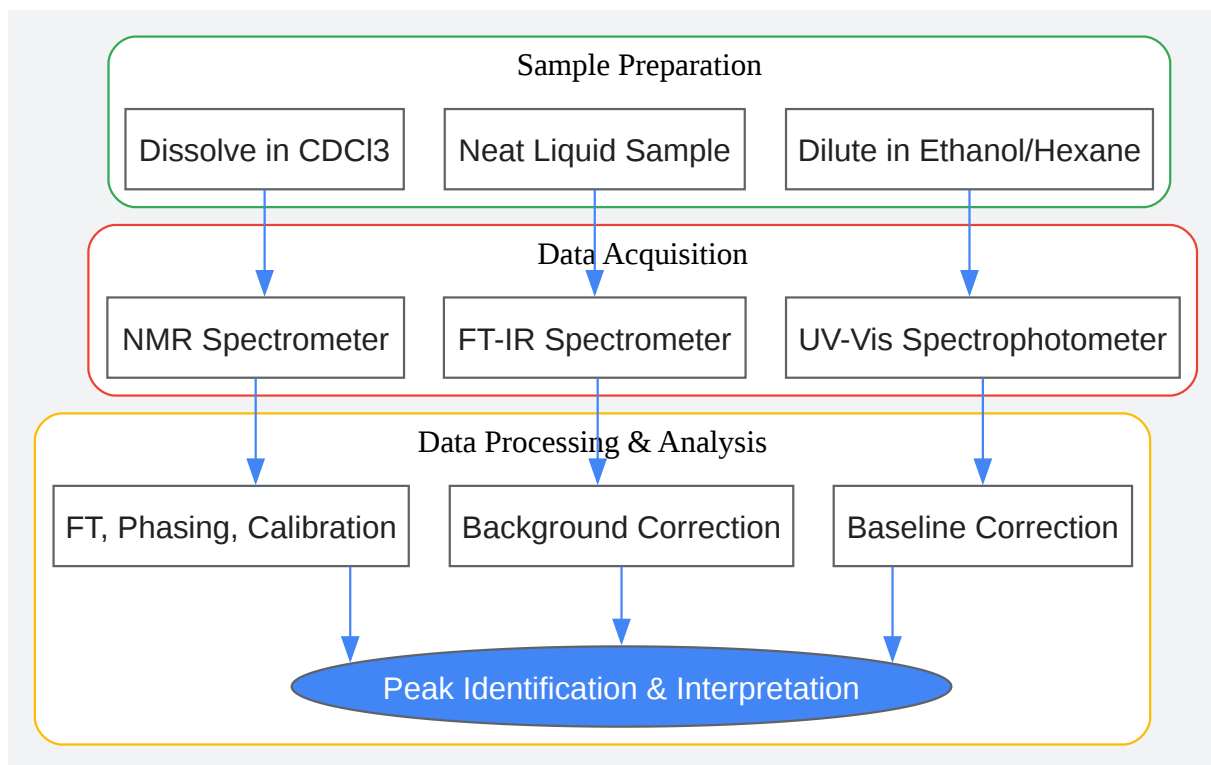
- **2,2-Diethoxyacetophenone** sample
- Spectroscopic grade solvent (e.g., ethanol or hexane)
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **2,2-Diethoxyacetophenone** in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} .
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
- **Spectrum Acquisition:**
 - Fill a second quartz cuvette with the sample solution and place it in the sample beam.
 - Scan the spectrum over the selected wavelength range.
- **Data Analysis:**
 - Identify the wavelengths of maximum absorbance (λ_{max}).

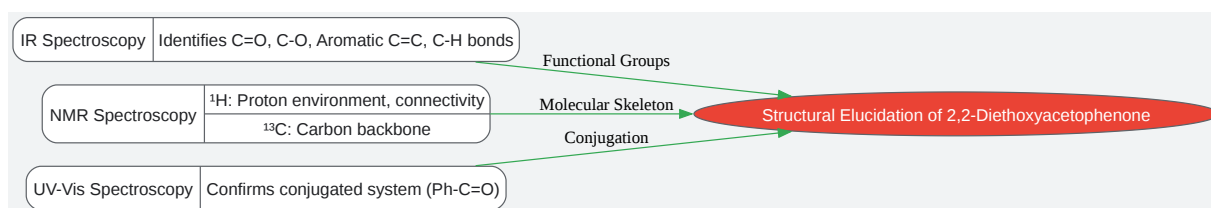
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the different spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of **2,2-Diethoxyacetophenone**.



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Caption: Logical integration of spectroscopic data for structural elucidation.

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